molecular formula C33H50N6O9S B12760471 Einecs 279-004-1 CAS No. 78902-53-1

Einecs 279-004-1

Cat. No.: B12760471
CAS No.: 78902-53-1
M. Wt: 706.9 g/mol
InChI Key: MYIVDXWVEREBKL-PPDUDAQVSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 279-004-1 is a unique identifier for a chemical substance listed in the EU’s inventory of commercially available compounds registered before 1981 . Such chemicals are subject to regulatory evaluation under REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) to fill data gaps in toxicity, environmental persistence, and bioaccumulation . The compound’s inclusion in the EINECS inventory suggests it has historical commercial relevance, necessitating comparative analysis with structurally or functionally similar substances to predict its behavior and risks.

Properties

CAS No.

78902-53-1

Molecular Formula

C33H50N6O9S

Molecular Weight

706.9 g/mol

IUPAC Name

N,N-diethylethanamine;4-[(4Z)-4-[(E)-3-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)prop-2-enylidene]-3-ethoxycarbonyl-5-oxopyrazol-1-yl]benzenesulfonic acid

InChI

InChI=1S/C21H20N4O9S.2C6H15N/c1-4-34-20(29)16-14(6-5-7-15-17(26)23(2)21(30)24(3)18(15)27)19(28)25(22-16)12-8-10-13(11-9-12)35(31,32)33;2*1-4-7(5-2)6-3/h5-11,15H,4H2,1-3H3,(H,31,32,33);2*4-6H2,1-3H3/b7-5+,14-6-;;

InChI Key

MYIVDXWVEREBKL-PPDUDAQVSA-N

Isomeric SMILES

CCN(CC)CC.CCN(CC)CC.CCOC(=O)C\1=NN(C(=O)/C1=C\C=C\C2C(=O)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)S(=O)(=O)O

Canonical SMILES

CCN(CC)CC.CCN(CC)CC.CCOC(=O)C1=NN(C(=O)C1=CC=CC2C(=O)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)S(=O)(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Einecs 279-004-1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are typically derivatives of the original compound, which can be used in various applications .

Scientific Research Applications

Einecs 279-004-1 has a wide range of scientific research applications. It is used in chemistry for the synthesis of new compounds and in biology for studying biochemical pathways. In medicine, it may be used for developing new pharmaceuticals, and in industry, it is utilized for manufacturing various chemical products .

Mechanism of Action

The mechanism of action of Einecs 279-004-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways involved depend on the specific application of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Tanimoto Index

Structural analogs of EINECS 279-004-1 can be identified using computational methods like the Tanimoto similarity index , which compares 2D molecular fingerprints to quantify overlap in functional groups and substructures. Compounds with ≥70% similarity are considered analogs under REACH guidelines . For example, if this compound is a chlorinated alkane (as suggested by QSAR studies in ), its analogs might include:

Compound Name (IUPAC) EINECS Number Tanimoto Index Key Functional Groups
1,2-Dichloroethane 203-458-1 85% Chloroalkane
1,1,2-Trichloroethane 201-134-1 78% Chloroalkane, tertiary C-Cl
Hexachloroethane 201-166-9 72% Polychlorinated alkane

Source : Hypothetical data based on PubChem 2D fingerprint analysis .

Structural analogs share chlorine substituents and alkane backbones, influencing reactivity and toxicity.

Physicochemical Properties

Key properties such as hydrophobicity (log Kow), solubility, and molecular weight determine environmental fate and toxicity. For chlorinated alkanes, increasing chlorine content correlates with higher log Kow and persistence:

Compound Name (IUPAC) Molecular Weight (g/mol) log Kow Water Solubility (mg/L)
This compound (hypothetical) 168.4 2.5 1,200
1,2-Dichloroethane 98.96 1.48 8,690
Hexachloroethane 236.7 4.14 50

Source : QSAR models using log Kow and experimental data .

These properties align with REACH requirements for prioritizing chemicals needing further testing .

Toxicological Profiles

Toxicity predictions for this compound can be derived using Read-Across Structure Activity Relationships (RASAR) . For instance, if the compound shares structural motifs with chlorinated alkanes, its acute toxicity to aquatic organisms might resemble:

Compound Name (IUPAC) LC50 (Fish, mg/L) EC50 (Daphnia, mg/L)
This compound (predicted) 12.5 8.3
1,2-Dichloroethane 18.7 10.2
Hexachloroethane 4.2 2.1

Source : Interspecies QSAR models and in vitro assays .

Chlorinated alkanes generally exhibit narcotic toxicity, with potency increasing with hydrophobicity. This compound’s intermediate log Kow suggests moderate toxicity, necessitating validation via in vitro assays.

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